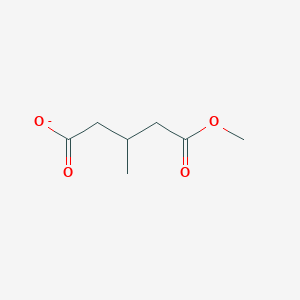
Monomethyl 3-methylglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl 3-methylglutarate is an organic compound with the molecular formula C6H10O4. It is also known as methyl hydrogen glutarate or monomethyl glutarate. This compound is a derivative of glutaric acid, where one of the carboxyl groups is esterified with methanol. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monomethyl 3-methylglutarate can be synthesized through the esterification of glutaric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 3-methyl-, monomethyl ester involves the continuous esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and used for various applications.
Chemical Reactions Analysis
Types of Reactions
Monomethyl 3-methylglutarate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form glutaric acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Glutaric acid.
Reduction: 3-methylpentanediol.
Substitution: Various substituted glutarates depending on the nucleophile used.
Scientific Research Applications
Monomethyl 3-methylglutarate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-methyl-, monomethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glutaric acid and methanol. The released glutaric acid can participate in metabolic pathways, influencing cellular processes. Additionally, the ester can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: The parent compound of pentanedioic acid, 3-methyl-, monomethyl ester.
Dimethyl glutarate: Another ester derivative of glutaric acid with two methyl ester groups.
Succinic acid: A similar dicarboxylic acid with a shorter carbon chain.
Uniqueness
Monomethyl 3-methylglutarate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Unlike dimethyl glutarate, which has two ester groups, pentanedioic acid, 3-methyl-, monomethyl ester has only one ester group, making it more reactive in certain chemical reactions. Additionally, its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
5-methoxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
BYBMHSADRRMVHY-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)[O-])CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















